molecular formula C18H20N4O3 B8614461 1-[4-(3-Hydroxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-yl]-ethanone

1-[4-(3-Hydroxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-yl]-ethanone

Cat. No.: B8614461
M. Wt: 340.4 g/mol
InChI Key: RCHANCZCPUCULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Hydroxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-yl]-ethanone is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-[4-(3-hydroxyphenyl)-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl]ethanone

InChI

InChI=1S/C18H20N4O3/c1-12(23)22-6-5-15-16(13-3-2-4-14(24)11-13)19-18(20-17(15)22)21-7-9-25-10-8-21/h2-4,11,24H,5-10H2,1H3

InChI Key

RCHANCZCPUCULL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CC(=CC=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[4-(3-t-Butoxyphenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-yl]-ethanone (20 mg) prepared according to Step E in Example 1-J-01 described later was dissolved in trifluoroacetic acid (500 μl), followed by stirring at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and to the resulting residue, water (5 ml) and methanol (1 ml) were added, followed by neutralization with aqueous saturated sodium bicarbonate solution. The deposited precipitate was filtered off, followed by drying under reduced pressure, to obtain a colorless powder (11 mg, 64%).
Name
1-[4-(3-t-Butoxyphenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-yl]-ethanone
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step Two
Yield
64%

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